molecular formula C21H24FNO4S B14991907 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-propoxybenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-propoxybenzamide

Cat. No.: B14991907
M. Wt: 405.5 g/mol
InChI Key: VELBJHJKIVDSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-PROPOXYBENZAMIDE” is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes a thiolane ring, a fluorophenyl group, and a propoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-PROPOXYBENZAMIDE” typically involves multiple steps, including the formation of the thiolane ring, the introduction of the fluorophenyl group, and the attachment of the propoxybenzamide moiety. Common reagents used in these reactions may include halogenated compounds, organometallic reagents, and various catalysts. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors, automated synthesis, and high-throughput screening may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

“N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-PROPOXYBENZAMIDE” can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-PROPOXYBENZAMIDE” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Researchers may investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-PROPOXYBENZAMIDE” may be explored for its potential as a drug candidate. Its interactions with biological targets, pharmacokinetics, and pharmacodynamics are key areas of research to determine its efficacy and safety.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-PROPOXYBENZAMIDE” involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-PROPOXYBENZAMIDE” may include other benzamide derivatives, thiolane-containing compounds, and fluorophenyl-substituted molecules. Examples include:

  • N-(3-Fluorophenyl)-N-methylbenzamide
  • 3-Propoxybenzamide
  • Thiolane-3-carboxamide

Uniqueness

The uniqueness of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-PROPOXYBENZAMIDE” lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H24FNO4S

Molecular Weight

405.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-3-propoxybenzamide

InChI

InChI=1S/C21H24FNO4S/c1-2-10-27-20-8-4-6-17(13-20)21(24)23(19-9-11-28(25,26)15-19)14-16-5-3-7-18(22)12-16/h3-8,12-13,19H,2,9-11,14-15H2,1H3

InChI Key

VELBJHJKIVDSSR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.